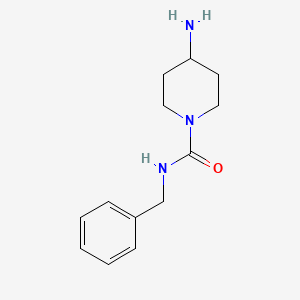

4-amino-N-benzylpiperidine-1-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H19N3O |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

4-amino-N-benzylpiperidine-1-carboxamide |

InChI |

InChI=1S/C13H19N3O/c14-12-6-8-16(9-7-12)13(17)15-10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2,(H,15,17) |

InChI Key |

CNVQVGGWIMPPCP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1N)C(=O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Amino N Benzylpiperidine 1 Carboxamide and Its Analogues

Strategies for Piperidine (B6355638) Ring Construction

The formation of the piperidine ring is a critical step in the synthesis of these compounds. Several methodologies have been employed, ranging from classical cyclization reactions to modern transition-metal-catalyzed approaches.

Cyclization of δ-Valerolactam Derivatives

One of the fundamental approaches to constructing the piperidine skeleton is through the cyclization of δ-valerolactam derivatives. This method typically involves the reduction of the lactam to the corresponding piperidine. For instance, the catalytic hydrogenation of δ-valerolactam using Raney nickel as a catalyst at elevated temperatures (80–100°C) and hydrogen pressure (50–60 psi) can yield piperidine. Subsequent N-functionalization, such as N-benzylation with benzyl (B1604629) chloride in the presence of a base like potassium carbonate, can then be performed to introduce desired substituents on the nitrogen atom.

Palladium-Catalyzed Amination Approaches

Palladium-catalyzed amination reactions have emerged as powerful tools for the synthesis of piperidine derivatives. These methods offer high efficiency and selectivity in the formation of C-N bonds. Intramolecular palladium-catalyzed amination of unsaturated amines is a common strategy. For example, the use of a palladium catalyst with a specifically designed pyridine-oxazoline (Pyox) ligand can facilitate the enantioselective intramolecular amination of alkenes, leading to chiral piperidine derivatives. mdpi.comorganic-chemistry.org

High-throughput experimentation has been utilized to identify suitable catalysts for the coupling of piperidine-based nucleophiles with five-membered (hetero)aromatic bromides, a reaction that can be limited by catalyst decomposition. acs.org This has led to the development of mild reaction conditions that suppress undesired side reactions. acs.org Furthermore, palladium-catalyzed modular synthesis of piperazine (B1678402) and related nitrogen heterocycles has been reported, showcasing the versatility of this approach in constructing complex heterocyclic systems. nih.gov

Table 1: Examples of Palladium-Catalyzed Piperidine Synthesis

| Starting Material | Catalyst/Ligand | Product | Yield | Reference |

|---|---|---|---|---|

| Alkenylcarbamates | Palladium catalyst with chiral P-O ligand | Chiral piperidines | High | nih.gov |

| Unsaturated amines | Pd(DMSO)2(TFA)2 | Piperidines | Good | organic-chemistry.org |

| Propargyl carbonates and bis-nitrogen nucleophiles | Palladium catalyst with DPEphos | Substituted piperazines | Excellent | nih.gov |

Intramolecular Radical C–H Amination/Cyclization Methods

Intramolecular radical C–H amination and cyclization reactions provide a direct route to the piperidine ring by forming a C-N bond through the activation of a C-H bond. These reactions can be initiated by various means, including electrolysis and metal catalysis. mdpi.comresearchgate.net For instance, copper-catalyzed intramolecular amination of C(sp3)–H bonds of secondary amines has been shown to produce azacycles, including piperidines. mdpi.com

Cobalt-catalyzed radical cyclization of linear amino-aldehydes has also been developed for the synthesis of piperidines. mdpi.comnih.gov This method is effective for producing a variety of piperidine derivatives, although it can sometimes lead to the formation of linear alkene byproducts. mdpi.comnih.gov

Table 2: Intramolecular Radical Cyclization Methods for Piperidine Synthesis

| Method | Catalyst | Substrate | Key Feature | Reference |

|---|---|---|---|---|

| Electrolysis | - | N-Chloroamines | Electrochemical C-H amination/cyclization | researchgate.net |

| Copper(I) Catalysis | Copper(I) salt | N-Fluorosulfonamides | Radical cyclization via 1,6-hydrogen atom transfer | mdpi.com |

| Cobalt(II) Catalysis | Cobalt(II) porphyrin complex | Linear amino-aldehydes | Radical intramolecular cyclization | mdpi.comnih.govresearchgate.net |

Alkene and Alkyne Cyclization Routes

The cyclization of substrates containing alkene or alkyne functionalities is a versatile strategy for constructing the piperidine ring. These reactions can proceed through various mechanisms, including radical, cationic, or transition-metal-mediated pathways. Gold(I)-catalyzed intramolecular hydroamination of unactivated olefins is a mild and effective method for forming protected nitrogen heterocycles. organic-chemistry.org

Ferric chloride has been shown to play a dual role as a Lewis acid and a nucleophile in the carbenium ion-induced cyclization of alkynes, leading to N-heterocycles with alkylidene moieties. nih.gov This reaction exhibits E-selectivity for the formation of piperidines. nih.gov Additionally, a general method for preparing enantiopure 2-alkene- or 2-alkyne-substituted piperidines has been established using a nonracemic Betti base as a chiral auxiliary. nih.gov This approach is notable for a novel base-catalyzed N-debenzylation that preserves the alkene or alkyne functionality. nih.gov

Introduction and Modification of Key Functional Groups

Once the piperidine ring is constructed, the next crucial step is the introduction and modification of key functional groups, such as the carboxamide moiety, to afford the target compound and its analogues.

Carboxamide Formation Strategies

The formation of the carboxamide group is a common transformation in the synthesis of 4-amino-N-benzylpiperidine-1-carboxamide and its derivatives. This is typically achieved through the reaction of a piperidine amine with a suitable carboxylic acid derivative or an isocyanate.

A general route for the synthesis of piperidine-4-carboxamide derivatives involves the initial protection of the piperidine nitrogen, for example, with a Boc group. units.it The carboxylic acid at the 4-position is then activated, often by conversion to the corresponding acyl chloride using thionyl chloride. units.it Subsequent reaction with a primary or secondary amine in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) yields the desired amide. units.it The protecting group on the piperidine nitrogen is then removed, and the final N-alkylation can be performed to introduce the benzyl group. units.it

Alternatively, coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can be used to facilitate the amide bond formation between a carboxylic acid and an amine. unisi.itnih.gov

Amino Group Introduction and Derivatization

The introduction of the crucial amino group at the C4 position of the piperidine ring can be accomplished through several synthetic routes, including classical name reactions and modern catalytic methods.

The Strecker synthesis is a classic and effective method for preparing α-amino acids and their precursors, α-aminonitriles. organic-chemistry.orgmasterorganicchemistry.com The reaction typically involves a one-pot combination of an aldehyde or ketone, ammonia (B1221849) (or an ammonium (B1175870) salt), and a cyanide source. wikipedia.org This methodology has been adapted for the synthesis of 4-aminopiperidine (B84694) derivatives.

In a relevant variant, 1-benzylpiperidone is used as the ketone starting material. The reaction with potassium cyanide and ammonium chloride in an aqueous or alcoholic medium introduces both an amino group and a nitrile (cyano) group at the C4 position simultaneously. The resulting α-aminonitrile, 4-amino-1-benzylpiperidine-4-carbonitrile, is a key intermediate. This nitrile can then be hydrolyzed, typically under acidic conditions, to yield the corresponding 4-amino-1-benzylpiperidine-4-carboxylic acid. masterorganicchemistry.com

The general mechanism involves the initial formation of an imine from the piperidone and ammonia, which is then attacked by the cyanide nucleophile to form the α-aminonitrile. organic-chemistry.orgmasterorganicchemistry.com

Direct amination at the C4 position of a pre-formed piperidine ring is another key strategy. This can be achieved through both classical reductive amination and advanced transition-metal-catalyzed reactions.

Reductive Amination: This widely used method involves the reaction of a ketone, such as 1-benzyl-4-piperidone, with an amine source followed by reduction. researchgate.net A specific example involves reacting 1-benzyl piperidone with hydroxylamine (B1172632) to form an oxime intermediate. This oxime is then reduced, for instance with lithium aluminum hydride (LiAlH₄), to yield 4-amino-1-benzylpiperidine. Another general approach involves the reductive amination of a piperidone with an amine in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). researchgate.net

Palladium-Catalyzed C-H Amination: Modern synthetic methods enable the direct functionalization of otherwise unactivated C-H bonds. Palladium-catalyzed amination allows for the regioselective introduction of a nitrogen-containing group at the C4 position of an N-protected piperidine. Detailed studies on related systems have shown that palladium catalysts can reversibly cleave C-H bonds at the C4 position. acs.org While deuteration experiments show that both cis- and trans-C(4)–H bonds can be activated, the subsequent arylation (and by extension, amination) proceeds with high cis-selectivity due to the strain associated with the trans-palladacycle intermediate. acs.org This method offers a more direct route to C4-functionalized piperidines compared to multi-step classical approaches.

Benzyl Group Introduction and Modification

The N-benzyl group is a common feature in many piperidine-based compounds and serves as a protective group or a key pharmacophoric element. Its introduction is typically straightforward, but methods for its modification or removal are also synthetically important.

The most common method for introducing the N-benzyl group is through nucleophilic substitution (N-alkylation). This involves reacting a piperidine derivative, such as piperidine itself or an ester like methyl 4-piperidinecarboxylate, with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base like potassium carbonate (K₂CO₃) or triethylamine. google.com

Alternatively, the N-benzylpiperidine scaffold can be constructed in a way that incorporates the benzyl group from the outset. For example, a double Michael addition of benzylamine (B48309) to a suitable 1,4-pentadiene (B1346968) derivative can directly form a 3,5-disubstituted N-benzylpiperidine ring.

Modification or cleavage of the benzyl group can also be necessary. For instance, the α-methyl benzyl group, a chiral auxiliary, can be cleanly removed by treatment with trifluoroacetic acid (TFA), demonstrating a route for debenzylation under acidic conditions. rsc.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-Acetyl-4-piperidone |

| 1-Benzyl-4-piperidone |

| 1-Benzylpiperidine-4-carbonitrile |

| 4-Amino-1-benzylpiperidine |

| 4-Amino-1-benzylpiperidine-4-carbonitrile |

| 4-Amino-1-benzylpiperidine-4-carboxylic acid |

| This compound |

| 4-Aminopiperidine-4-carboxylic acid |

| 4-Piperidinecarboxylic acid |

| Acrylamide |

| Acrylonitrile |

| Benzylamine |

| Benzyl bromide |

| Benzyl chloride |

| Carfentanil |

| Hydroxylamine |

| Methyl 4-piperidinecarboxylate |

| Methyl N-benzyl-4-piperidinecarboxylate |

| Remifentanil |

General Reactivity Studies and Derivatization Strategies

The chemical behavior of this compound is dictated by the interplay of its functional groups: the secondary amine at the 4-position, the N-benzyl group, the piperidine ring itself, and the carboxamide moiety at the 1-position. These sites offer multiple avenues for chemical modification and the synthesis of a wide range of derivatives.

Oxidation Reactions of Related Structures

The oxidation of piperidine derivatives can lead to various products depending on the oxidant and the substitution pattern of the piperidine ring. For N-substituted piperidines, oxidation can occur at the ring carbons or the nitrogen atom.

Metabolic studies of drugs containing a 4-aminopiperidine moiety have shown that oxidation is a common biotransformation pathway. nih.gov Cytochrome P450 enzymes, particularly CYP3A4, are known to catalyze the N-dealkylation of 4-aminopiperidine derivatives. nih.govacs.org This process is a form of oxidation that involves the hydroxylation of the carbon alpha to the piperidine nitrogen, followed by the cleavage of the carbon-nitrogen bond. nih.govacs.org While not a direct oxidation of the piperidine ring itself, it highlights the susceptibility of the N-substituent to oxidative metabolism.

Furthermore, the piperidine ring itself can undergo oxidation. For instance, the oxidation of the carbon alpha to the ring nitrogen can lead to the formation of a lactam. acs.org The presence of the carboxamide group at the 1-position in this compound would likely influence the regioselectivity of such oxidation reactions.

Reduction Reactions of Related Structures

The reduction of functional groups on the piperidine scaffold is a key strategy for creating diverse analogues. The carboxamide group at the 1-position of the piperidine ring is a prime target for reduction.

The reduction of amides is a challenging yet valuable transformation in organic synthesis, capable of yielding amines, imines, enamines, aldehydes, or alcohols depending on the reaction conditions. rsc.org Strong reducing agents like lithium aluminum hydride (LiAlH4) are commonly used to reduce amides to the corresponding amines. mdpi.com In the context of N-benzylpiperidine-4-carboxamide derivatives, reduction of the carboxamide would yield a 1-(aminomethyl)-N-benzylpiperidin-4-amine.

Catalytic hydrogenation is another widely used reduction method, particularly for the saturation of aromatic rings or the reduction of double and triple bonds. nih.gov For instance, the pyridine (B92270) ring can be reduced to a piperidine ring using various metal catalysts. nih.govmdpi.com In the case of analogues of this compound containing unsaturated moieties, catalytic hydrogenation would be a viable method for their reduction. For example, a double bond within a substituent could be hydrogenated. mdpi.com

Reductive amination is a powerful method for the formation of C-N bonds and can be considered a type of reduction. mdpi.commdpi.com This reaction involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent to form a new amine. This strategy has been employed in the synthesis of various 4-aminopiperidine derivatives. mdpi.comnih.gov

Substitution Reactions of Related Structures

Substitution reactions are fundamental to the derivatization of the this compound core. Both the secondary amine at the 4-position and the piperidine ring nitrogen (after potential deprotection) can participate in various substitution reactions.

N-Alkylation: The secondary amine at the 4-position and the piperidine nitrogen are nucleophilic and can be readily alkylated using alkyl halides. researchgate.netgoogle.com The reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction. researchgate.net The choice of base and solvent can influence the reaction's efficiency and selectivity. For instance, using a bulky base can help prevent over-alkylation. The N-alkylation of piperidines can also be achieved through reductive amination with aldehydes or ketones. google.com

N-Acylation: The amino group at the 4-position can be acylated to form amides. This is a common strategy for introducing a wide variety of functional groups. For example, reaction with benzoyl chloride under basic conditions would yield the corresponding N-benzoyl derivative. nih.gov Similarly, reaction with sulfonyl chlorides would produce sulfonamides. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The piperidine nitrogen can act as a nucleophile in SNAr reactions with activated aromatic rings. For example, piperidine reacts with substituted N-methylpyridinium ions to displace leaving groups such as halides or cyano groups. nih.gov This type of reaction allows for the direct attachment of the piperidine core to aromatic systems.

Stereoselective Synthetic Approaches for Piperidine-Carboxamide Cores

The synthesis of enantiomerically pure piperidine derivatives is of great importance, as the stereochemistry of a molecule often dictates its biological activity. Several strategies have been developed for the stereoselective synthesis of piperidine-carboxamide cores.

Kinetic Resolution: This technique involves the selective reaction of one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. Kinetic resolution of substituted piperidines has been achieved through various methods, including enantioselective acylation and deprotonation using chiral bases. nih.govwhiterose.ac.ukacs.orgrsc.org For example, the use of a chiral base system like n-BuLi and (-)-sparteine (B7772259) can selectively deprotonate one enantiomer of a 2-arylpiperidine, allowing for its separation from the unreacted enantiomer. whiterose.ac.ukacs.org

Chiral Resolution: Racemic mixtures of piperidine derivatives can also be separated into their individual enantiomers using chiral chromatography. nih.gov High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common technique for this purpose. nih.gov

Asymmetric Synthesis: The most direct approach to obtaining enantiomerically pure compounds is through asymmetric synthesis, where a chiral catalyst or auxiliary is used to control the stereochemical outcome of a reaction. Chemo-enzymatic cascades have been developed for the synthesis of stereo-defined 3- and 3,4-substituted piperidines. nih.gov For example, a one-pot cascade involving an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into chiral piperidines with high enantiomeric excess. nih.gov Another enzymatic approach utilizes galactose oxidase and imine reductase to synthesize enantiopure Cbz-protected L-3-aminopiperidine from an amino alcohol precursor. rsc.org

Stereoselective synthesis can also be achieved through substrate control, where the existing stereochemistry of a starting material directs the formation of new stereocenters. For example, the stereoselective synthesis of certain piperidine derivatives has been accomplished starting from chiral intermediates. nih.gov

Structure Activity Relationship Sar and Structural Optimization of 4 Amino N Benzylpiperidine 1 Carboxamide Derivatives

Ligand Design Principles and Pharmacophore Models for Piperidine (B6355638) Derivatives

The design of ligands targeting specific biological receptors is guided by the concept of a pharmacophore, which represents the essential three-dimensional arrangement of functional groups required for biological activity. For piperidine derivatives, pharmacophore models often highlight several key features.

A common pharmacophore model for piperidine-based ligands includes a positive ionizable group, typically the piperidine nitrogen, which can form crucial ionic interactions or hydrogen bonds with the target protein. researchgate.netnih.gov Additionally, hydrophobic features, such as aromatic rings, and hydrogen bond acceptor and donor groups are frequently identified as important for binding. researchgate.net For instance, a pharmacophore hypothesis for muscarinic M3 receptor antagonists based on a 4-amino-piperidine scaffold identified two aromatic hydrophobic features, two hydrogen bond acceptor groups, and a positive ionizable group as essential for activity. researchgate.net

The development of these models can be ligand-based, derived from the structures of known active compounds, or structure-based, utilizing the three-dimensional structure of the biological target. researchgate.net Software like Catalyst can be employed to generate and refine these pharmacophore models, aiding in the virtual screening and design of new, potentially active compounds. researchgate.netnih.gov

Impact of Core Scaffold Modifications on Biological Activity and Selectivity

The core structure of 4-amino-N-benzylpiperidine-1-carboxamide offers multiple points for modification, each influencing the compound's interaction with its biological target.

Substituents on the piperidine ring can significantly alter a compound's biological profile. For example, in a series of 4-aminopiperidine (B84694) analogues developed as cognition enhancers, the specific substitution pattern on the piperidine ring was crucial for their activity. nih.gov The introduction of a methyl group on the piperidine ring, as seen in cis-3-methyl-4-aminopiperidine derivatives, can influence the regioselectivity of further reactions and ultimately the biological activity of the final compounds. researchgate.net

The nature and position of substituents can affect the conformation of the piperidine ring, its basicity, and its interaction with surrounding amino acid residues in the binding pocket. These modifications can lead to enhanced potency and selectivity for the desired target.

The N-benzyl group is a common feature in many biologically active piperidine derivatives and plays a pivotal role in their activity and selectivity. This moiety can engage in various non-covalent interactions, including hydrophobic and π-π stacking interactions, with the target protein.

The carboxamide group is a crucial functional group in many drug molecules due to its ability to form strong hydrogen bonds. researchgate.netstereoelectronics.org It can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen), facilitating robust interactions with the biological target. researchgate.netstereoelectronics.org

Rational Design Strategies for Enhanced Target Selectivity

Achieving selectivity for a specific biological target over others is a major goal in drug design to minimize off-target effects. For piperidine derivatives, several rational design strategies can be employed.

One approach involves exploiting subtle differences in the amino acid residues of the binding pockets of different targets. By modifying the substituents on the piperidine or N-benzyl moieties, it is possible to introduce steric hindrance or new favorable interactions that favor binding to one target over another. For example, in the design of selective sigma-1 receptor ligands, piperidine and piperazine (B1678402) scaffolds were systematically modified to achieve high affinity and selectivity. nih.gov

Another strategy is to use preorganization, where the ligand is designed to have a conformation that is already optimal for binding to the desired target. rsc.org This can be achieved by introducing rigid structural elements or by using intramolecular hydrogen bonds to lock the molecule in a specific conformation. For instance, the use of bridged benzo groups in polypyridyl ligands can preorganize them for selective metal ion complexation. rsc.org

Furthermore, structure-based drug design, which utilizes the three-dimensional structure of the target protein, allows for the rational design of ligands with improved selectivity. By visualizing the binding site, medicinal chemists can design molecules that make specific, high-affinity interactions with the target of interest while avoiding interactions that could lead to off-target activity.

Computational Approaches to SAR Elucidation

Computational methods are invaluable tools for understanding the structure-activity relationships of drug candidates and for guiding the design of new compounds. Molecular docking, a key computational technique, can predict the binding mode of a ligand within the active site of a target protein. nih.govtandfonline.com This allows for the identification of key interactions and provides insights into the structural basis of activity.

For piperidine derivatives, docking studies have been used to elucidate the binding modes of sigma receptor ligands and to understand the interactions responsible for their affinity and selectivity. nih.gov These studies can reveal crucial amino acid residues that interact with the ligand, guiding further optimization. nih.gov

In addition to docking, molecular dynamics simulations can provide a more dynamic picture of the ligand-receptor complex, revealing the stability of binding and the role of solvent molecules. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build mathematical models that correlate the structural features of a series of compounds with their biological activity. nih.gov These models can then be used to predict the activity of new, untested compounds.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the activity of new, unsynthesized analogs.

A thorough search of scientific databases reveals a lack of specific QSAR studies performed on this compound. While QSAR studies have been conducted on related piperidine derivatives to elucidate the structural requirements for various biological activities, no such data is available for the parent compound .

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a drug candidate, might interact with its protein target. Molecular dynamics simulations are then often used to study the physical movements of atoms and molecules in the complex over time, providing insights into the stability of the interaction.

Density Functional Theory (DFT) Applications in SAR Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In drug design, DFT can be used to calculate various molecular properties, such as electronic energies, molecular orbital shapes, and electrostatic potentials, which can help in understanding the structure-activity relationships of compounds. nih.gov

No specific Density Functional Theory (DFT) studies applied to the SAR analysis of this compound have been found in the scientific literature. While DFT is a common tool for characterizing novel compounds and their derivatives in medicinal chemistry, its application to this particular molecule has not been published. mdpi.com

Biological Target Identification and Molecular Mechanisms of Action of 4 Amino N Benzylpiperidine 1 Carboxamide and Its Analogues

Enzyme Inhibition Studies

Research into analogues of 4-amino-N-benzylpiperidine-1-carboxamide has revealed significant inhibitory activity against a diverse set of enzymes. The structural flexibility of the piperidine (B6355638) core, combined with the potential for modification at the amino, benzyl (B1604629), and carboxamide positions, allows for the fine-tuning of potency and selectivity for specific enzyme targets.

Analogues of this compound have been identified as potent inhibitors of Protein Kinase B (PKB/Akt), a crucial enzyme in cell signaling pathways that regulate growth and survival and is often dysregulated in cancer. frontiersin.orgresearch-nexus.net Specifically, the development of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides has yielded ATP-competitive, nanomolar inhibitors of PKB. frontiersin.org

Initial work on related 4-amino-4-benzylpiperidines demonstrated high potency but also rapid metabolism in vivo. frontiersin.org By modifying the linker between the piperidine ring and the lipophilic group to a carboxamide, researchers developed compounds that retained PKB activity with improved bioavailability. frontiersin.orgnih.gov For instance, substituting the benzyl group with a 4-chlorobenzyl group (compound 21) resulted in a potent inhibitor of PKB with approximately 14-fold selectivity over the related kinase PKA. Further substitution to a 2,4-dichlorobenzyl amide (compound 28) enhanced this selectivity to about 24-fold. frontiersin.org This increased selectivity is attributed to the longer, yet constrained, amide linker allowing the lipophilic substituent to adopt conformations that optimize interactions within the PKB active site while reducing productive contacts with the P-loop of PKA. frontiersin.org Another analogue, AZD5363, also demonstrated high potency and selectivity against the AGC kinase ROCK. nih.gov

| Compound | Structure | PKB IC50 (nM) | PKA IC50 (nM) | Selectivity (PKA/PKB) |

| Amide 21 | 4-Amino-N-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | 2.8 | 38 | ~14-fold |

| Amide 28 | 4-Amino-N-(2,4-dichlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | 3.0 | 73 | ~24-fold |

| Ether 19 | 4-((4-Chlorobenzyloxy)methyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | 2.0 | 1.8 | ~1-fold |

| Data sourced from references frontiersin.orgnih.gov. |

The N-benzylpiperidine scaffold is a core component of several cholinesterase inhibitors designed for conditions like Alzheimer's disease. nih.govnih.gov By rationally modifying the structure of the known AChE inhibitor donepezil, researchers have developed N-benzylpiperidine derivatives, including carboxamides, as dual inhibitors of both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). nih.gov

One study synthesized a series of N-benzyl-piperidine derivatives (4a-d) and found that derivative 4a was the most potent dual inhibitor, with IC50 values of 2.08 µM for AChE and 7.41 µM for BuChE. nih.gov In another study, the ester linker in a lead compound was replaced with a more metabolically stable amide linker. sigmaaldrich.com This led to the development of analogues such as 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide (20), which showed potent AChE inhibition. research-nexus.netsigmaaldrich.com Conversely, a 1-benzylpiperidine (B1218667) amide of 1H-indole-5-carboxylic acid was found to be only a weak, non-selective inhibitor of both enzymes. nih.gov

| Compound | Target Enzyme | IC50 (µM) |

| Derivative 4a | AChE | 2.08 |

| BuChE | 7.41 | |

| Analogue 20 | AChE | 5.94 |

| Analogue 28 | AChE | 0.41 |

| Data sourced from references nih.govsigmaaldrich.com. |

BACE1 is a primary therapeutic target for Alzheimer's disease as it is a key enzyme in the production of amyloid-β peptides. The benzylpiperidine scaffold has been utilized to design BACE1 inhibitors. Research indicates that 4-amino-benzylpiperidines featuring a phenoxyacetamide side chain are potent BACE1 inhibitors.

The inhibitory activity is sensitive to the substitution on the benzyl group. While a simple benzyl group did not lead to significant activity, the introduction of a 3,5-dichlorobenzyl group into an analogue (compound 17) improved potency, yielding an IC50 value of 8.75 µM against BACE1. This highlights that specific substitutions on the benzylpiperidine carboxamide framework are crucial for effective BACE1 inhibition.

The 4-aminopiperidine (B84694) moiety, a core part of the specified compound, is known to be extensively metabolized by Cytochrome P450 (CYP) enzymes, with CYP3A4 being the primary isoform responsible for its N-dealkylation. This metabolic pathway is a major route for the clearance of many drugs containing this scaffold.

Molecular and quantum mechanics studies have elucidated the mechanism of this interaction. The 4-amino group of the piperidine ring is crucial, as it forms a hydrogen bond with the hydroxyl group of the Serine 119 residue within the active site of CYP3A4. This interaction correctly orients the piperidine moiety within the active site, placing the α-carbon hydrogens of the N-benzyl group in close proximity (3–4 Å) to the heme iron of CYP3A4, facilitating the N-dealkylation reaction. The reactivity of these α-carbon hydrogens is a driving factor in the catalysis. Understanding this interaction is critical for designing analogues with optimized metabolic stability.

Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of DNA, RNA, and amino acids, making it a target for antimicrobial and anticancer agents. While direct studies on this compound as a DHFR inhibitor are not prominent, the broader piperidine scaffold is a known component in the design of DHFR inhibitors.

For example, a series of 4-piperidine-based thiosemicarbazones were synthesized and showed potent DHFR inhibition, with IC50 values ranging from 13.70 µM to 47.30 µM. In other research, analogues of the antifolate drug aminopterin, where the glutamate (B1630785) portion was replaced with ornithine, were also potent inhibitors of DHFR, with an IC50 value of 0.072 µM. These findings indicate that the piperidine ring is a viable structural element for molecules designed to interact with the active site of DHFR.

Poly(ADP-ribose) polymerase 1 (PARP1) is an enzyme critical to DNA repair, and its inhibitors are used in cancer therapy. nih.gov While a wide variety of compounds act as PARP inhibitors, including nicotinamide (B372718) mimics and other heterocyclic structures, specific research detailing the inhibitory activity of this compound or its direct analogues against PARP1 is not extensively documented in the reviewed literature. nih.gov The development of PARP inhibitors often focuses on structures that mimic the nicotinamide portion of the NAD+ substrate. nih.gov For instance, compounds like 4-amino-1,8-naphthalimide (B156640) are known PARP inhibitors, but they are structurally distinct from the benzylpiperidine class.

Receptor Binding and Modulation Investigations

The affinity and selectivity of a ligand for its receptor are fundamental determinants of its biological effects. Research into this compound and its analogues has revealed specific binding profiles at various receptor systems, providing insights into their potential therapeutic applications.

The sigma (σ) receptors, particularly the σ1 and σ2 subtypes, are recognized as important targets for the development of therapeutics for a range of central nervous system disorders. nih.govnih.gov The this compound scaffold has been a subject of interest in the design of sigma receptor ligands.

Studies on a series of piperidine-4-carboxamide derivatives have demonstrated their potential as effective sigma-1 ligands. nih.gov For instance, the introduction of a 4-chlorobenzyl moiety linked to the piperidine nitrogen in a related tetrahydroquinoline derivative resulted in a compound with very high σ1 affinity (Ki = 3.7 nM) and a significant selectivity ratio (Kiσ2/Kiσ1 = 351). nih.gov This highlights the tunability of the piperidine-4-carboxamide core for achieving high affinity and selectivity for the σ1 receptor.

Further exploration of N-benzylpiperidine derivatives has shown that modifications to this scaffold can lead to potent σ1 receptor ligands. researchgate.net For example, a series of 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines, which are structurally related to the N-benzylpiperidine framework, have been synthesized and evaluated for their sigma receptor binding. nih.gov These studies found that many of these compounds displayed high affinity for sigma receptors, with some derivatives showing Ki values below 15 nM and the most potent binder having a Ki of 1.40 nM. researchgate.net Quantitative structure-activity relationship (QSAR) studies on these analogues revealed that hydrophobic interactions are a key driver for sigma-1 binding. nih.gov

The N-benzylpiperidine fragment is a recurring motif in many sigma receptor ligands. nih.gov For example, connecting this fragment to a 4-oxo-4H-chromene flavonoid scaffold via an amide linker has yielded compounds with low nanomolar Ki values for the σ1 receptor and selectivity over the σ2 subtype. nih.gov

Table 1: Sigma Receptor Binding Affinities of Selected Piperidine-4-carboxamide Analogues

| Compound/Analogue | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | Selectivity (Ki σ2/Ki σ1) |

|---|---|---|---|

| Tetrahydroquinoline derivative with 4-chlorobenzyl group | 3.7 | - | 351 |

| Spipethiane | 0.50 | 416 | 832 |

| Benzylpiperazine derivative 15 | 1.6 | - | 886 |

Data sourced from multiple studies investigating various analogues. nih.govnih.govnih.gov

Muscarinic acetylcholine (B1216132) receptors are involved in a wide array of physiological functions, and their modulation is a key strategy for treating various diseases. The 4-aminopiperidine scaffold has been investigated for its potential as a muscarinic receptor antagonist.

A series of molecules containing the 4-amino-piperidine structure were synthesized and their structure-affinity relationships with the M3 muscarinic receptor were studied. researchgate.net Through chemical modifications, compounds with high affinity for the human M3 receptor (Ki up to 1 nM) were developed, exhibiting variable selectivity (3- to 40-fold) over the human M2 receptor. researchgate.net This suggests that the 4-aminopiperidine core can be effectively tailored to achieve potent and selective M3 receptor antagonism. The primary pharmacophoric elements for good M3 affinity were identified as two aromatic groups (one of which can be replaced by a cyclo-alkyl group) connected to a basic nitrogen atom through a piperidine-containing spacer. researchgate.net

The CCR5 receptor is a critical co-receptor for the entry of the most common strains of HIV-1 into host cells, making it a prime target for anti-HIV drug development. wikipedia.org Piperidine-4-carboxamide derivatives have emerged as a promising class of CCR5 antagonists.

Based on a 'Y-shaped' pharmacophore model for CCR5 inhibitors, a series of novel piperidine-4-carboxamide derivatives were designed and synthesized. nih.gov Several of these compounds demonstrated potent inhibitory activity against CCR5 in calcium mobilization assays, with IC50 values comparable to the approved drug maraviroc. nih.gov Specifically, compounds 16g and 16i showed IC50 values of 25.73 nM and 25.53 nM, respectively, and also displayed antiviral activity in an HIV-1 single-cycle assay. nih.gov

Further structure-activity relationship (SAR) studies on piperidine-4-carboxamide derivatives led to the identification of a clinical candidate, TAK-220, which exhibited high CCR5 binding affinity and potent inhibition of membrane fusion. scispace.com The introduction of polar substituents on the phenyl ring of the 4-benzylpiperidine (B145979) moiety was found to enhance the inhibitory activity against HIV-1 envelope-mediated membrane fusion, indicating that these groups can effectively interfere with viral entry. nih.gov

Table 2: CCR5 Antagonistic Activity of Selected Piperidine-4-carboxamide Analogues

| Compound | CCR5 Inhibition (IC50, nM) | Anti-HIV Activity (IC50, nM) |

|---|---|---|

| 16g | 25.73 | 73.01 |

| 16i | 25.53 | 94.10 |

| Piperidine 19 | 25.73 | 73.01 |

Data sourced from studies on novel piperidine-4-carboxamide derivatives. nih.govnih.gov

Elucidation of Molecular Mechanisms in Biological Pathways

Understanding the molecular interactions between a ligand and its target protein is crucial for rational drug design and optimization. This subsection explores the specific binding modes and interactions of this compound and its analogues at the molecular level.

The biological activity of this compound analogues is governed by a network of molecular interactions within the active sites of their target enzymes. These interactions, which include hydrophobic contacts, hydrogen bonds, and π-stacking, are critical for binding affinity and selectivity.

In the context of DNA gyrase inhibition by piperidine-4-carboxamides, in silico docking studies have suggested a binding mode similar to that of other novel bacterial topoisomerase inhibitors (NBTIs). nih.gov These interactions are crucial for the bactericidal properties of these compounds against pathogens like Mycobacterium abscessus. nih.gov

For inhibitors of α-glucosidase, molecular docking and dynamics simulations have revealed that piperazine-dithiocarbamate derivatives, which share structural similarities with the 4-aminopiperidine scaffold, bind to an allosteric site near the enzyme's active site. nih.gov The binding is primarily driven by hydrophobic contacts, supplemented by important polar interactions. nih.gov

Molecular docking studies of various ligands with acetylcholinesterase (AChE) have highlighted the importance of interactions with key amino acid residues within the active site. researchgate.net These interactions often involve a combination of hydrophobic pockets and hydrogen bonding opportunities. Similarly, the binding of ligands to the σ2 receptor has been shown to involve a pocket formed by several key amino acid residues, with π-anion interactions playing a stabilizing role for the benzyl moiety of the ligands. nih.gov

The specific orientation and conformation of a ligand within a receptor's binding pocket determine its functional effect (agonist, antagonist, or inverse agonist). For this compound and its analogues, understanding these binding modes is key to explaining their pharmacological profiles.

In the case of σ1 receptors, a three-dimensional model based on the crystal structure of the human σ1R has been used to study ligand binding. nih.gov The binding pocket is characterized by a mix of hydrophobic residues and two key acidic residues, Glu172 and Tyr103, which can form a "binding dyad" to anchor the ligand. nih.gov The N-benzyl-piperidinium system of certain ligands has been observed to bind within a pocket formed by several residues, with π-anion interactions with Glu73 stabilizing the benzyl group. nih.gov The orientation of the ligand, with either the benzyl group or another part of the molecule positioned towards the membrane, can significantly influence binding affinity. nih.gov

The binding of antagonists to the prostaglandin (B15479496) E receptor EP4 has been shown to occur at the interface with the lipid bilayer, near the conserved Arg316 residue in the seventh transmembrane domain. nih.gov This suggests a potential ligand entry pathway from the membrane to the binding pocket, a mechanism that could be relevant for other G-protein coupled receptors. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-aroylpiperidines |

| 4-(α-hydroxyphenyl)piperidines |

| Spipethiane |

| TAK-220 |

| Maraviroc |

| Gepotidacin |

| 844-TFM |

| 1-(2-bromoethyl)-4-chlorobenzene |

| 6-methoxy-1,5-naphthyridine-4-amine |

Modulation of Protein Aggregation and Fibril Formation (e.g., Aβ Fibrillogenesis)

Derivatives and precursors of the 4-aminopiperidine scaffold have been identified as valuable starting points in the synthesis of compounds that modulate the aggregation of amyloid-beta (Aβ). The aggregation of Aβ peptides into oligomers and fibrils is a central event in the pathology of Alzheimer's disease. The precursor molecule, 4-amino-1-benzylpiperidine, serves as a reactant for the synthesis of inhibitors designed to have dual activity against both cholinesterase and Aβ aggregation. sigmaaldrich.com

The strategy of modifying peptide backbones to prevent aggregation is a known approach to developing therapeutics for amyloid-related diseases. rsc.org For instance, modifications to the Aβ peptide's core domain have yielded inhibitors that can antagonize the aggregation process and reduce amyloid-associated toxicity. rsc.org By extension, small molecules like piperidine derivatives are investigated for their ability to interfere with the β-sheet formation that is characteristic of Aβ fibrillogenesis. While direct studies on this compound are not detailed, the use of its core structural elements in creating Aβ aggregation inhibitors highlights the potential of this chemical class in targeting pathogenic protein aggregation.

Inhibition of Viral Fusion Processes (e.g., Influenza H1N1 Hemagglutinin Fusion Peptide Interaction)

A significant mechanism of action identified for analogues of this compound is the inhibition of viral entry, specifically targeting the influenza virus. Research has identified a class of N-benzyl-4,4-disubstituted piperidines as potent fusion inhibitors with specific activity against the H1N1 influenza A subtype. researchgate.netnih.govx-mol.com These compounds function by directly interfering with the viral hemagglutinin (HA) protein, which is essential for the virus to fuse with the host cell membrane and release its genetic material. nih.govx-mol.com

Mechanistic studies revealed that these piperidine-based inhibitors block the low pH-induced conformational changes in the HA protein that are necessary for membrane fusion to occur. x-mol.com Computational and experimental data have pinpointed a novel binding site for these inhibitors located in the HA2 stem region, close to the fusion peptide. x-mol.com The binding is characterized by specific molecular interactions, including a direct π-stacking interaction between the N-benzylpiperidine moiety of the inhibitor and key amino acid residues of the HA2 fusion peptide, such as phenylalanine (F9) and tyrosine (Y119). x-mol.com This interaction is further stabilized by a salt bridge. x-mol.com The discovery of this class of N-benzyl-4,4-disubstituted piperidines represents the first example of fusion peptide binders with this specific mechanism, marking them as a promising class for the development of new anti-influenza therapies. nih.gov

Modulation of Cell Cycle Regulatory Proteins (e.g., Cyclin B1, p-Rb, p21, p53, Rb, p-AMPK)

Analogues containing piperidine carboxamide structures have been shown to affect cell cycle progression, a fundamental process in cell growth and proliferation. The cell cycle is tightly controlled by a network of regulatory proteins, including cyclins and tumor suppressors like p53 and p21. nih.gov Abnormalities in these proteins can lead to uncontrolled cell division and are a hallmark of cancer. nih.gov

Counteraction of Neurotoxicity and Oxidative Injury (e.g., ROS Generation Inhibition)

Compounds featuring piperidine and structurally similar piperazine (B1678402) scaffolds have demonstrated potential in counteracting neurotoxicity and oxidative injury. Oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous neurodegenerative diseases. nih.gov Excessive ROS can damage vital biomolecules and trigger cell death pathways. nih.gov

A series of novel 1,4-disubstituted piperazine-2,5-dione derivatives, which are structural analogues, were evaluated for their antioxidant properties. nih.gov These compounds were found to protect cells against oxidative injury induced by hydrogen peroxide by decreasing the production of intracellular ROS. nih.gov Further research into newly synthesized 4-aminopyridine (B3432731) derivatives showed a neuroprotective effect in a mouse model of demyelination, where the compounds reversed the toxic effects of cuprizone (B1210641) and improved memory processes. nih.gov The core structure, 4-amino-1-benzylpiperidine, is also used as a building block to create inhibitors of Aβ-aggregation, a process closely linked to neurotoxicity in Alzheimer's disease. sigmaaldrich.com These findings collectively suggest that the broader class of benzylpiperidine-containing molecules has significant potential for development as neuroprotective agents that function by mitigating oxidative stress and its downstream consequences.

Advanced Research Perspectives and Methodologies for 4 Amino N Benzylpiperidine 1 Carboxamide

Computational Chemistry and Molecular Modeling Applications

Computational techniques provide a powerful lens through which the properties and potential of 4-amino-N-benzylpiperidine-1-carboxamide can be predicted and understood at a molecular level. These in silico methods are essential for guiding synthesis, optimizing molecular design, and hypothesizing mechanisms of action before undertaking extensive laboratory work.

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic structure and reactivity of this compound. These calculations can predict various fundamental properties that govern how the molecule will behave in chemical reactions.

Key applications include:

Molecular Electrostatic Potential (MEP) Analysis: This method calculates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, MEP analysis can pinpoint the most probable sites for electrophilic and nucleophilic attack, such as the lone pairs on the nitrogen and oxygen atoms.

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Bond Dissociation Energy (BDE) Calculations: BDE calculations can predict the susceptibility of specific bonds within the molecule to undergo homolytic cleavage, which is a key step in many degradation and metabolic pathways, such as autoxidation. chemrxiv.org

Reaction Pathway Modeling: Quantum calculations can model the transition states and energy barriers for potential reactions, such as degradation pathways initiated by atmospheric radicals like the hydroxyl radical (OH). acs.org

A theoretical study on a related halogen-substituted pyrazine-carboxamide demonstrated the use of DFT to characterize the molecule and NBO (Natural Bond Orbital) analysis to study donor-acceptor interactions. chemrxiv.org Such methodologies would be directly applicable to understanding the electronic landscape of this compound.

| Computational Method | Application to this compound | Predicted Insight | Relevant Research Example |

| Density Functional Theory (DFT) | Calculation of electronic structure and energy levels. | Provides fundamental reactive properties. | chemrxiv.org |

| Molecular Electrostatic Potential (MEP) | Mapping of electron density surface. | Identification of sites for electrophilic/nucleophilic attack. | chemrxiv.org |

| Frontier Molecular Orbital (FMO) Analysis | Determination of HOMO-LUMO energy gap. | Prediction of kinetic stability and reactivity. | chemrxiv.org |

| Bond Dissociation Energy (BDE) | Calculation of the energy required to break specific bonds. | Assessment of susceptibility to degradation and metabolism. | chemrxiv.org |

Theoretical studies are instrumental in mapping out the complex mechanisms by which this compound might be synthesized or metabolized. These studies often combine quantum mechanics with molecular dynamics to simulate reactions over time.

For instance, DFT investigations have been successfully used to elucidate the catalytic cycle of copper-catalyzed C-H amination for the synthesis of piperidines. acs.org Such a study would involve:

Modeling the coordination of the substrate to the metal catalyst.

Calculating the energy profiles of proposed intermediates and transition states.

Identifying the rate-determining step of the reaction.

Similarly, the metabolic fate of the compound can be predicted. Studies on the atmospheric photo-oxidation of the parent piperidine (B6355638) structure have used quantum chemistry to determine that H-abstraction is a primary degradation route, leading to ring-opening or the formation of various oxidized products. acs.org This approach can be adapted to predict how liver enzymes, such as cytochrome P450s, might metabolize this compound by identifying the most susceptible C-H and N-H bonds. acs.org

| Theoretical Approach | Objective | Methodology | Potential Finding |

| Catalytic Cycle Investigation | Elucidate the mechanism of synthesis. | Density Functional Theory (DFT). | Identification of key intermediates and transition states. acs.org |

| Metabolic Pathway Prediction | Predict how the compound is broken down in the body. | Quantum Chemistry (H-abstraction models). | Identification of likely metabolic products. acs.org |

Virtual screening is a cornerstone of modern lead identification, allowing for the rapid, cost-effective computational screening of vast chemical libraries to identify molecules with a high probability of binding to a specific biological target. springernature.comals-journal.com If this compound were identified as a hit, virtual screening could be used to explore its chemical space to find analogues with improved properties.

The typical workflow involves:

Target-Based Virtual Screening: This requires a 3D structure of the biological target (e.g., an enzyme or receptor), often obtained from X-ray crystallography or cryo-electron microscopy. A library of compounds, including derivatives of this compound, is then computationally "docked" into the binding site of the target. als-journal.com

Scoring and Ranking: Docking programs use scoring functions to estimate the binding affinity of each compound. The results are ranked, and the top-scoring molecules are selected for further investigation. researchgate.net

ADMET Profiling: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-ranked compounds to filter out those with poor pharmacokinetic profiles. als-journal.com

For example, a study on piperidine-based carboxamide derivatives used molecular dynamics simulations to analyze their interaction with the CCR5 receptor, demonstrating how computational methods can predict binding stability. nih.gov

Preclinical Pharmacological Investigation Frameworks (Focus on Mechanistic Studies)

Following computational analysis, preclinical investigations using in vitro and cellular models are essential to validate the predicted activity and elucidate the mechanism of action of this compound.

A variety of in vitro assays are required to understand how this compound exerts its effects at a cellular level. The specific assays depend on the therapeutic target, but a general framework can be described.

Enzyme Inhibition Assays: If the compound is predicted to be an enzyme inhibitor, its potency is determined using biochemical assays. For example, in the context of Alzheimer's disease research, new piperidine derivatives were screened through inhibition tests against acetylcholinesterase and butyrylcholinesterase. nih.gov The concentration of the compound that reduces enzyme activity by 50% (IC50) is a key parameter.

Cell Viability and Cytotoxicity Assays: Assays such as the MTT or MTS assay are used to measure the effect of the compound on the proliferation and viability of cancer cell lines or other relevant cell types. This is crucial for identifying potential anti-cancer agents.

Mechanism of Action (MoA) Assays: These are designed to probe the specific pathway being affected. For instance, if a compound is found to inhibit cancer cell growth, further assays could investigate if it induces apoptosis (e.g., through caspase activation assays) or cell cycle arrest (e.g., through flow cytometry). Research on piperidine derivatives has included assays for dual inhibition of both an enzyme and protein aggregation, showcasing a multi-targeted approach. nih.gov

| Assay Type | Purpose | Example Measurement | Relevant Research Example |

| Enzyme Inhibition Assay | To quantify the potency of the compound against a specific enzyme. | IC50 value (half-maximal inhibitory concentration). | nih.gov |

| Cell Viability/Cytotoxicity Assay | To determine the effect on cell survival and proliferation. | GI50 value (half-maximal growth inhibition). | tandfonline.com |

| Apoptosis Assay | To investigate if the compound induces programmed cell death. | Caspase-3/7 activity. | N/A |

| Cell Cycle Analysis | To determine if the compound halts cell division at a specific phase. | Percentage of cells in G1, S, and G2/M phases. | N/A |

Confirming that a compound binds to its intended target within a complex cellular environment is a critical step in drug development. nih.gov Target engagement assays provide this crucial evidence, validating the mechanism of action.

Radioligand Binding Assays: This classic method uses a radiolabeled ligand that is known to bind to the target. The ability of the test compound, such as a piperidine-4-carboxamide derivative, to displace the radioligand is measured, allowing for the calculation of its binding affinity (Ki). nih.gov

Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a protein becomes more stable and resistant to heat-induced denaturation when a ligand is bound to it. Cells are treated with the compound, heated, and the amount of soluble protein remaining is quantified, providing a measure of target engagement.

Activity-Based Protein Profiling (ABPP): This method uses chemical probes that covalently bind to the active site of specific enzyme families. It can be used in a competitive format to demonstrate that the test compound is engaging the target enzyme in its native cellular environment, as has been done for benzylpiperidine derivatives.

These assays are vital for building a strong structure-activity relationship and confirming that the compound's cellular effects are a direct result of interacting with its intended target. nih.gov

Medicinal Chemistry Optimization Strategies

The evolution of a lead compound like this compound into a viable drug candidate is a multifaceted process that relies on strategic medicinal chemistry optimizations. These strategies aim to enhance potency, selectivity, and pharmacokinetic properties while minimizing potential liabilities.

Lead Optimization Attrition Analysis (LOAA) is a crucial methodology for benchmarking and guiding drug discovery programs. science.govnih.gov It involves a systematic and data-driven evaluation of why compounds fail during the lead optimization phase, allowing teams to make more informed go/no-go decisions. nih.gov For a chemical series based on the this compound scaffold, LOAA would track the progression of key parameters across newly synthesized analogs. These parameters typically include potency, selectivity against related targets, and various ADME (Absorption, Distribution, Metabolism, and Excretion) properties. danaher.comrflow.ai

Attrition in medicinal chemistry is often due to a failure to balance multiple properties simultaneously. researchgate.net For instance, while optimizing for higher potency, properties like metabolic stability or solubility might worsen, leading to the compound's termination. researchgate.netnih.gov In the context of this compound, an LOAA framework would involve creating attrition funnels or charts that visualize the success rate of analogs in meeting predefined criteria for each critical parameter.

Key Attrition Points for Piperidine-Based Scaffolds:

Metabolic Instability: The N-benzyl group is a common site for metabolic attack, leading to rapid clearance. nih.govresearchgate.net

Poor Selectivity: Depending on the target, achieving selectivity over related receptors or enzymes can be a significant hurdle.

Unfavorable Physicochemical Properties: High lipophilicity, often associated with benzyl (B1604629) groups, can lead to poor solubility and increased off-target effects. researchgate.net

Toxicity: Structural alerts or unforeseen interactions can lead to cytotoxicity. nih.gov

Table 1: Hypothetical LOAA Cascade for a this compound Analog Series This table illustrates how a set of compounds might be filtered through successive criteria, a key component of LOAA.

| Stage | Criteria | Compounds Entering | Compounds Passing | Attrition Rate |

| 1 | Primary Target Potency (IC₅₀ < 100 nM) | 100 | 45 | 55% |

| 2 | Selectivity (>100-fold vs. Off-Target X) | 45 | 25 | 44% |

| 3 | Metabolic Stability (t½ > 30 min in HLM) | 25 | 10 | 60% |

| 4 | Aqueous Solubility (>50 µM) | 10 | 5 | 50% |

| 5 | Cell-Based Efficacy (EC₅₀ < 500 nM) | 5 | 2 | 60% |

| Overall | 100 | 2 | 98% |

HLM: Human Liver Microsomes

To overcome the limitations of a lead scaffold or to discover novel chemical matter with improved properties, medicinal chemists employ strategies like scaffold hopping and fragment-based drug design (FBDD). researchgate.netnih.gov

Scaffold Hopping involves replacing a core structural motif of the molecule—such as the piperidine ring in this compound—with a different, often non-obvious, chemical scaffold that maintains the original compound's key biological activity. nih.gov The goal is to improve properties like metabolic stability, solubility, or patentability. nih.govnih.gov For the piperidine ring, which is one of the most frequently used scaffolds in medicinal chemistry, several bioisosteres have been explored. researchgate.netresearchgate.net These replacements aim to preserve the three-dimensional arrangement of substituents while altering the core's physicochemical properties.

Table 2: Potential Scaffold Hops for the Piperidine Core

| Original Scaffold | Potential Bioisosteric Replacement | Rationale for Hopping |

| Piperidine | 2-Azaspiro[3.3]heptane | Can improve solubility and metabolic stability. enamine.net |

| Piperidine | 1-Azaspiro[3.3]heptane | A newer generation bioisostere with potentially improved metabolic stability over the 2-azaspiro version. researchgate.netresearchgate.netchemrxiv.org |

| Piperidine | Pyrrolidine or Azetidine | Reduces molecular weight and lipophilicity. |

| Piperidine | Dihydrooxazole | Can improve metabolic properties by replacing metabolically labile groups. nih.gov |

Fragment-Based Drug Design (FBDD) takes a bottom-up approach. frontiersin.org Instead of starting with a complex lead, FBDD identifies very small, low-complexity molecules ("fragments") that bind with low affinity to the biological target. researchgate.netnih.gov These fragments are then optimized by "growing" them into unoccupied pockets of the binding site or by "linking" multiple fragments together to create a more potent, high-affinity ligand. nih.gov

For this compound, the structure could be deconstructed into several fragments for an FBDD campaign:

Fragment 1: A simple piperidine or aminopiperidine core. rsc.org

Fragment 2: A benzyl or substituted benzyl group.

Fragment 3: A small amide-containing fragment.

By identifying how these individual fragments bind to the target, a more potent and efficient lead compound could be rationally designed from the ground up. frontiersin.orgresearchgate.net

A significant challenge for many drug candidates, particularly those containing N-benzylpiperidine motifs, is rapid metabolism by cytochrome P450 (CYP) enzymes in the liver. nih.gov The primary metabolic pathways for such compounds often include N-dealkylation (removal of the benzyl group) and oxidation of the aromatic or piperidine rings. researchgate.netcambridgemedchemconsulting.com Improving metabolic stability is critical to achieving a suitable pharmacokinetic profile for in vivo efficacy. researchgate.net

Several strategies can be employed to block or slow down these metabolic processes:

Blocking N-Dealkylation: The N-benzyl group is particularly susceptible to metabolism by enzymes like CYP3A4. nih.gov Replacing the benzyl group with a group less prone to oxidation, such as a heteroaromatic ring (e.g., pyridine), can enhance stability. nih.gov Alternatively, introducing steric hindrance near the nitrogen, for instance by using a tert-butyl group where possible, can shield it from metabolic enzymes. cambridgemedchemconsulting.com

Aromatic Ring Modification: The benzyl ring itself is a potential site of oxidation. Introducing electron-withdrawing groups, such as fluorine (F), chlorine (Cl), or a trifluoromethyl (CF₃) group, can deactivate the ring towards oxidative metabolism. nih.govcambridgemedchemconsulting.com Replacing the phenyl ring with a more electron-deficient heterocycle like a pyridine (B92270) is another common and effective strategy. nih.gov

Deuteration: Replacing hydrogen atoms at metabolically vulnerable positions with their heavier isotope, deuterium (B1214612) (D), can slow the rate of bond cleavage by CYP enzymes due to the kinetic isotope effect. This can lead to a significant increase in the metabolic half-life of a compound. cambridgemedchemconsulting.com

Scaffold Modification: As discussed in scaffold hopping, replacing the entire piperidine ring with a more rigid or less metabolically susceptible core, like a spirocycle, can also confer greater stability. nih.govenamine.net

Table 3: Strategies to Mitigate Metabolic Liabilities of this compound

| Metabolic "Soft Spot" | Metabolic Reaction | Mitigation Strategy | Example Modification |

| Benzylic Carbon | C-H Oxidation | Introduction of blocking groups | Replace N-benzyl with N-(4-fluorobenzyl) |

| Piperidine Nitrogen | N-Dealkylation | Replace benzyl group with a more stable group | Replace N-benzyl with N-pyridinylmethyl |

| Aromatic Ring | Aromatic Hydroxylation | Introduce electron-withdrawing groups | Add a CF₃ group to the benzyl ring |

| Piperidine Ring | Ring Oxidation | Introduce steric hindrance or modify the ring | Replace piperidine with an azaspiro[3.3]heptane |

Applications as Biochemical Probes and Chemical Building Blocks in Organic Synthesis

Beyond its potential as a therapeutic lead, the this compound scaffold possesses features that make it valuable in other areas of chemical biology and synthetic chemistry.

Applications as Biochemical Probes: Biochemical probes are essential tools for studying biological systems. They are often derivatives of active compounds designed to visualize, identify, or isolate a biological target. The this compound structure can be readily modified for this purpose. For example, a fluorescent tag (like fluorescein (B123965) or rhodamine), a biotin (B1667282) moiety for affinity purification, or a photoreactive group for covalent labeling could be attached to the primary 4-amino group or to a less critical position on the benzyl ring. Such probes would be invaluable for target validation, studying drug-target engagement in living cells, and identifying the specific binding partners of this chemical class.

Applications as Chemical Building Blocks: The 4-aminopiperidine (B84694) core is a versatile building block in organic synthesis. nih.govmdpi.com The primary amino group at the C4 position and the piperidine nitrogen are both nucleophilic centers that can participate in a wide range of chemical reactions. After appropriate protection and deprotection steps, these sites allow for the construction of more complex molecules.

At the 4-amino position: This primary amine can undergo reactions such as acylation, sulfonylation, reductive amination, and arylation to build out diverse substituents. nih.govresearchgate.net

At the piperidine nitrogen (N1): The carboxamide at N1 could potentially be removed or modified. If the parent piperidine is used, the secondary amine at N1 is a key handle for introducing various groups, including the benzyl group itself via reductive amination or alkylation. organic-chemistry.org

This synthetic tractability makes 4-aminopiperidine derivatives, including the title compound, useful starting materials for creating libraries of compounds for screening in drug discovery and for synthesizing complex natural products and other biologically active agents. nih.govbeilstein-journals.org For instance, the synthesis of various 4-aminopiperidine derivatives has been central to the development of inhibitors for targets like the hepatitis C virus and dipeptidyl peptidase-4 (DPP-4). nih.govbeilstein-journals.org

Q & A

Q. What are the standard synthetic routes for 4-amino-N-benzylpiperidine-1-carboxamide, and how do reaction conditions influence yield and purity?

Synthesis typically involves coupling benzylamine with a piperidine-carboxamide precursor. Key steps include:

- Amination : Reacting piperidine derivatives with benzylamine under reflux in methanol or THF .

- Carboxamide formation : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to activate carboxylic acid intermediates .

- Optimization : Solvent choice (polar aprotic solvents improve solubility), temperature (40–60°C minimizes side reactions), and stoichiometric ratios (1:1.2 amine:carboxylic acid) .

Purity (>95%) is achieved via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. What analytical techniques are critical for characterizing this compound, and how are they applied?

- NMR spectroscopy : Confirms the benzyl group (δ 7.2–7.4 ppm aromatic protons) and piperidine ring (δ 2.5–3.5 ppm methylene/methine protons) .

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z 275.3 [M+H]⁺) and detects impurities .

- X-ray crystallography : Resolves spatial conformation of the piperidine ring and hydrogen bonding in the carboxamide group .

Q. How do physicochemical properties (e.g., solubility, logP) affect experimental design in biological assays?

- Solubility : Poor aqueous solubility (logP ~2.5) necessitates DMSO stock solutions (<10 mM) for in vitro studies. For in vivo work, co-solvents (e.g., PEG-400) or nanoparticle formulations improve bioavailability .

- Stability : Susceptibility to hydrolysis (amide bond) requires pH-controlled buffers (pH 6–7) and storage at –20°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Assay validation : Compare enzyme inhibition (IC₅₀) in recombinant vs. cell-based systems to rule out off-target effects .

- Metabolic stability : Use liver microsomes to assess rapid clearance (e.g., t₁/₂ <30 min in human microsomes) and adjust dosing regimens .

- Structural analogs : Test derivatives (e.g., N-alkyl substitutions) to isolate structure-activity relationships (SAR) .

Q. What strategies optimize reaction conditions for scaled-up synthesis while maintaining enantiomeric purity?

- Catalyst screening : Chiral ligands (e.g., BINAP) in asymmetric hydrogenation reduce racemization .

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side products (e.g., overalkylation) .

- In-line analytics : PAT tools (e.g., FTIR) monitor reaction progress in real time .

Q. How do researchers address discrepancies between computational predictions (e.g., docking) and experimental binding affinities?

- Conformational sampling : MD simulations (100 ns) account for receptor flexibility and solvent effects .

- Protonation states : Adjust ligand charges (e.g., piperidine nitrogen pKa ~10.5) to match physiological conditions .

- Co-crystallization : Validate binding modes using X-ray structures of ligand-receptor complexes .

Q. What methodologies are used to study the compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in preclinical models?

- Tissue distribution : Radiolabeled analogs (¹⁴C) track accumulation in target organs (e.g., brain permeability via logBB) .

- Metabolite profiling : LC-HRMS identifies major metabolites (e.g., N-debenzylation) and guides prodrug design .

- Dose-response modeling : Emax models correlate plasma concentrations with efficacy (e.g., ED₅₀) in rodent pain models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.